3-Aminopyridine

Catalog No.
S8022073
CAS No.
462-08-08
M.F
C5H6N2
M. Wt
94.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminopyridine

CAS Number

462-08-08

Product Name

3-Aminopyridine

IUPAC Name

pyridin-3-amine

Molecular Formula

C5H6N2

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2

InChI Key

CUYKNJBYIJFRCU-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)N

Canonical SMILES

C1=CC(=CN=C1)N

3-Aminopyridine (3-AP) is a key structural isomer of the aminopyridine family, widely utilized as a chemical intermediate and building block in pharmaceuticals, agrochemicals, and materials science. Its distinct properties arise from the meta-position of the amino group on the pyridine ring. This specific arrangement dictates its basicity, coordination behavior, and steric profile, making it a non-interchangeable precursor for syntheses where the precise geometric and electronic characteristics of the final product are critical.

Direct substitution of 3-Aminopyridine with its isomers, 2-Aminopyridine (2-AP) or 4-Aminopyridine (4-AP), frequently leads to process failure or undesired products. The positional isomerism fundamentally alters the compound's electronic and steric properties. For instance, 2-AP can act as a bidentate chelating ligand, a coordination mode impossible for 3-AP, which functions as a monodentate or bridging ligand. Furthermore, 3-AP is the least basic of the three isomers, a critical factor in controlling reaction kinetics, selectivity, and purification processes. These differences in coordination geometry and basicity make the isomers non-interchangeable for applications requiring specific metal complex structures or defined acid-base properties.

Lowest Basicity Among Isomers: Enabling Selective Reactions and Simplified Work-Up

3-Aminopyridine is the weakest base of the three common isomers, a property directly influencing its nucleophilicity and behavior in acid-base extractions. The pKa of its conjugate acid is approximately 5.98, significantly lower than that of 2-Aminopyridine (pKa ≈ 6.86) and 4-Aminopyridine (pKa ≈ 9.17). This lower basicity is due to the meta-position of the amino group, whose electron-donating resonance effect does not extend to the ring nitrogen. This makes 3-AP only slightly more basic than pyridine itself, a critical factor for reactions where the higher basicity of 2-AP or 4-AP would lead to side reactions or catalysis poisoning.

Evidence DimensionBasicity (pKa of conjugate acid)
Target Compound DatapKa ≈ 5.98
Comparator Or Baseline2-Aminopyridine: pKa ≈ 6.86; 4-Aminopyridine: pKa ≈ 9.17
Quantified DifferenceOver 1,500 times less basic than 4-Aminopyridine; ~7.6 times less basic than 2-Aminopyridine.
ConditionsAqueous solution, standard conditions.

Lower basicity allows for greater control in pH-sensitive reactions and simplifies purification by enabling more selective extraction protocols compared to its isomers.

Defined Monodentate Coordination: A Non-Chelating Ligand for Predictable Metal Complex Geometry

Unlike 2-Aminopyridine, which can act as a bidentate, chelating ligand by involving both the pyridine and amino nitrogen atoms, 3-Aminopyridine is structurally constrained to act as a monodentate or bridging ligand. The meta-position of the amino group prevents the formation of a stable five- or six-membered chelate ring with a single metal center. This forces coordination to occur predictably through the pyridine nitrogen. This distinction is fundamental; projects requiring stable, non-labile chelate complexes must use 2-AP, whereas those requiring open coordination sites or the construction of bridged polymeric structures cannot use 2-AP and often rely on the specific geometry of 3-AP.

Evidence DimensionPrimary Coordination Mode
Target Compound DataMonodentate (via pyridine N) or Bridging
Comparator Or Baseline2-Aminopyridine: Capable of Bidentate Chelation
Quantified DifferenceQualitative difference in binding mode (monodentate vs. potential bidentate)
ConditionsMetal-ligand coordination synthesis.

For synthesizing catalysts or functional materials where chelation is undesirable, 3-AP provides a reliable monodentate coordination geometry that cannot be achieved with 2-AP.

Distinct Dipole Moment: Influencing Solubility, Crystallization, and Chromatographic Behavior

The dipole moment of 3-Aminopyridine is significantly different from its isomers, directly impacting its physical properties and handling characteristics. In benzene solution, the dipole moment of 3-AP is 2.96 D, which is intermediate between 2-AP (2.03 D) and 4-AP (4.03 D). This difference in polarity affects solubility in various organic solvents, influences crystal packing, and determines its retention behavior in normal-phase chromatography, providing a clear basis for separation and purification from its isomers and related reaction components.

Evidence DimensionDipole Moment (Debye)
Target Compound Data2.96 D
Comparator Or Baseline2-Aminopyridine: 2.03 D; 4-Aminopyridine: 4.03 D
Quantified Difference46% higher than 2-AP and 27% lower than 4-AP.
ConditionsMeasured in benzene solution at 25.00°C.

This distinct polarity profile allows for predictable solubility and chromatographic separation, which is crucial for purification and process control in multi-step syntheses.

Precursor for Pharmaceutical Intermediates Requiring a Meta-Pyridineamine Moiety

Used as a key starting material for active pharmaceutical ingredients (APIs) where the biological activity is contingent on the specific meta-substitution pattern. Its defined basicity and reactivity prevent undesired side reactions common with the more nucleophilic 4-AP or the chelating 2-AP.

Synthesis of Non-Chelated Metal Catalysts and Coordination Polymers

Ideal for the design of metal-organic frameworks (MOFs) or catalysts where 3-AP acts as a rigid, monodentate, or bridging linker. Its inability to chelate ensures open coordination sites on the metal center are preserved, a critical feature for catalytic activity that would be blocked by 2-Aminopyridine.

Building Block for Supramolecular Assemblies Requiring a 120° Vector

In materials chemistry, the meta-substitution of 3-Aminopyridine provides a well-defined 120° angle between its coordination vector (the pyridine N) and the functional amino group. This specific geometry is essential for the programmed self-assembly of complex supramolecular structures like hexagons or triangles, a feat not achievable with the ~180° vector of 4-AP or the chelating nature of 2-AP.

Physical Description

Other Solid
Solid; [Merck Index] Brown solid; [NTP] White to light brown solid with an unpleasant odor; [OSHA] Brown crystalline solid; [Alfa Aesar MSDS]
White to yellow-brown crystals with an unpleasant odor.

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

94.053098200 g/mol

Monoisotopic Mass

94.053098200 g/mol

Boiling Point

483.8 °F

Flash Point

190.4 °F

Heavy Atom Count

7

Melting Point

147.2 °F

UNII

69JE8P2L84

Related CAS

73074-20-1 (mono-hydrochloride)

Vapor Pressure

0.43 [mmHg]

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
3-Pyridinamine: ACTIVE

Dates

Last modified: 11-23-2023

Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV

Bashar Al-Sabti, Jehad Harbali
PMID: 32579716   DOI: 10.1002/bmc.4930

Abstract

This study aimed to develop an analytical method to determine the quantity of the impurity 3-aminopyridine (3AP). 3-Aminopyridine is a reactive reagent in the synthesis of linagliptin. The method was sensitive at level of 30.0 ppm of 3AP relative to linagliptin. The analysis was carried out using hydrophilic interaction liquid chromatography. The analytical column was Tracer Extrasil Silica (150 × 4.0 mm, 3 μm). A mobile phase of water-acetonitrile (10:90, v/v) containing 10.0 mM ammonium acetate was prepared and adjusted to pH 6.0. A UV detector was used to detect the amount of 3AP at a wavelength of 298 nm. Validation of the method was performed as per the International Council for Harmonization of Technical Requirements for Pharmaceuticals for Human Use in terms of detection limit, quantitation limit, linearity, accuracy, precision, specificity and robustness. The calibration curve was linear (r
= 0.999) for 3AP concentration in the range of 30.0-450.0 ppm. This method showed a good sensitivity with a detection limit and a quantitation limit of 7.5 and 25.0 ppm, respectively.


Two new zinc(II) acetates with 3- and 4-aminopyridine: syntheses and structural properties

Brina Dojer, Andrej Pevec, Ferdinand Belaj, Matjaž Kristl
PMID: 26085412   DOI: 10.17344/acsi.2014.1111

Abstract

The synthesis and characterization of two new zinc(II) coordination compounds with 3- and 4-aminopyridine are reported. They were obtained after adding a water solution of Zn(CH3COO)2·2H2O or dissolving solid Zn(CH3COO)2 ∙ 2H2O in methanol solutions of 3- and 4-aminopyridine. The products were characterized structurally by single-crystal X-ray diffraction analysis. Colourless crystals of the compound synthesized by the reaction of Zn(CH3COO)2·2H2O and 3-aminopyridine (3-apy), are built of trinuclear complex molecules with the formula [Zn3(O2CCH3)6(3-apy)2(H2O)2] (1). The molecules consists of two terminal Zn atoms, coordinated tetrahedrally, and one central Zn atom, coordinated octahedrally. Colourless crystals, obtained by the reaction of Zn(CH3COO)2·2H2O with 4-aminopyridine (4-apy), consist of a mononuclear complex [Zn(O2CCH3)2(4-apy)2] (2). Hydrogen‒bonding interactions in the crystal structures of both complexes are reported.


Fluorescent 1:2 demultiplexer and half-subtractor based on the hydrolysis of N-salicylidene-3-aminopyridine

Liyan Zhao, Wujiong Xia, Chao Yang
PMID: 24001980   DOI: 10.1016/j.saa.2013.08.009

Abstract

In moist chloroform solution, the ultraviolet light irradiation would cause N-salicylidene-3-aminopyridine (L) to hydrolyze into salicylaldehyde and 3-aminopyridine. To consider an optical signal (UV light) and a chemical signal (Zn(2+)) as inputs, the luminescence signals as outputs, the logic behavior of compound L was investigated. Interestingly, excited by two different wavelengths lights, two sharp distinct fluorescent spectra were collected. Consequently, a fluorescent 1:2 demultiplexer and a fluorescent half-subtractor were respectively expressed.


Probing the dynamic nature of water molecules and their influences on ligand binding in a model binding site

Daniel Cappel, Rickard Wahlström, Ruth Brenk, Christoph A Sotriffer
PMID: 21916516   DOI: 10.1021/ci200052j

Abstract

The model binding site of the cytochrome c peroxidase (CCP) W191G mutant is used to investigate the structural and dynamic properties of the water network at the buried cavity using computational methods supported by crystallographic analysis. In particular, the differences of the hydration pattern between the uncomplexed state and various complexed forms are analyzed as well as the differences between five complexes of CCP W191G with structurally closely related ligands. The ability of docking programs to correctly handle the water molecules in these systems is studied in detail. It is found that fully automated prediction of water replacement or retention upon docking works well if some additional preselection is carried out but not necessarily if the entire water network in the cavity is used as input. On the other hand, molecular interaction fields for water calculated from static crystal structures and hydration density maps obtained from molecular dynamics simulations agree very well with crystallographically observed water positions. For one complex, the docking and MD results sensitively depend on the quality of the starting structure, and agreement is obtained only after redetermination of the crystal structure and refinement at higher resolution.


Evaluation of electrophilic heteroaromatic substitution: synthesis of heteroaromatic-fused pyrimidine derivatives via sequential three-component heterocyclization

Fung Fuh Wong, Yu-Ying Huang, Chun-Hsi Chang
PMID: 22950851   DOI: 10.1021/jo301463m

Abstract

A new sequential three-component heterocyclization was developed by reacting aromatic and heterocyclic substrates, including aminobenzenes, 1-aminonaphthalene, 2-aminopyrazines, 5-aminopyrazoles, 3-aminopyridine, 5-aminopyrimidine, 5-aminoquinoline, and 8-aminoquinoline, with formamide in the presence of PBr(3). The reaction gave the corresponding pyrazolo[3,4-d]pyrimidines in good yields (59-96%), except for aminobenzenes and 3-aminopyridine. A plausible reaction mechanism involving amidination, electrophilic substitution imination, and oxidative cyclization in three steps was proposed to account for the heterocyclization. The reactivity of the reaction was found proportional to the electrophilicity of the aromatic or heterocyclic substrate.


Fragment-based design of 3-aminopyridine-derived amides as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT)

Peter S Dragovich, Guiling Zhao, Timm Baumeister, Brandon Bravo, Anthony M Giannetti, Yen-Ching Ho, Rongbao Hua, Guangkun Li, Xiaorong Liang, Xiaolei Ma, Thomas O'Brien, Angela Oh, Nicholas J Skelton, Chengcheng Wang, Weiru Wang, Yunli Wang, Yang Xiao, Po-wai Yuen, Mark Zak, Qiang Zhao, Xiaozhang Zheng
PMID: 24433859   DOI: 10.1016/j.bmcl.2013.12.062

Abstract

The fragment-based identification of two novel and potent biochemical inhibitors of the nicotinamide phosphoribosyltransferase (NAMPT) enzyme is described. These compounds (51 and 63) incorporate an amide moiety derived from 3-aminopyridine, and are thus structurally distinct from other known anti-NAMPT agents. Each exhibits potent inhibition of NAMPT biochemical activity (IC50=19 and 15 nM, respectively) as well as robust antiproliferative properties in A2780 cell culture experiments (IC50=121 and 99 nM, respectively). However, additional biological studies indicate that only inhibitor 51 exerts its A2780 cell culture effects via a NAMPT-mediated mechanism. The crystal structures of both 51 and 63 in complex with NAMPT are also independently described.


Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations

J Karpagam, N Sundaraganesan, S Kalaichelvan, S Sebastian
PMID: 20483656   DOI: 10.1016/j.saa.2010.04.013

Abstract

In this work, we will report a combined experimental and theoretical study on molecular structure and vibrational analysis of 3,4-diaminopyridine (3,4-DAP) and 3-aminopyridine (3-AP). The Fourier transform infrared and Fourier transform Raman spectra of 3,4-DAP were recorded in the solid phase. The molecular geometry, harmonic vibrational wavenumbers of 3-AP and 3,4-DAP in the ground-state have been calculated by using MP2 and density functional methods (B3LYP) using 6-311++G(d,p) as basis set. Predicted electronic absorption spectra 3,4-DAP from TD-DFT calculation have been analyzed comparing with the experimental UV-vis spectrum. The calculated HOMO and LUMO energies show that charge transfer occur in the molecule. A detailed interpretation of the infrared spectra of 3-AP and 3,4-DAP is reported. The theoretical spectrograms for FTIR and FT-Raman spectra of the title molecules have also been constructed. Comparison of the experimental spectra with anharmonic vibrational wavenumbers indicates that B3LYP results are more accurate.


Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine

Adel Mostafa, Hassan S Bazzi
PMID: 19574089   DOI: 10.1016/j.saa.2009.06.004

Abstract

The interactions of the electron donors 2-aminopyridine (2APY) and 3-aminopyridine (3APY) with the pi-acceptors tetracyanoethylene (TCNE), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), 2-chloro-1,3,5-trinitrobenzene (picryl chloride, PC), and 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil) were studied spectrophotometrically in chloroform at room temperature. The electronic and infrared spectra of the formed molecular charge transfer (CT) complexes were recorded. Photometric titration showed that the stoichiometries of the reactions were fixed and depended on the nature of both the donor and the acceptor. The molecular structures of the CT-complexes were, however, independent of the position of the amino group on the pyridine ring and were formulated as [(APY)(TCNE)], [(APY)(DDQ)], [(APY)(PC)], and [(APY) (chloranil)]. The formation constants (K(CT)), charge transfer energy (E(CT)) and molar extinction coefficients (epsilon(CT)) of the formed CT-complexes were obtained.


Regioselective cobalt-catalyzed formation of bicyclic 3- and 4-aminopyridines

Pierre Garcia, Yannick Evanno, Pascal George, Mireille Sevrin, Gino Ricci, Max Malacria, Corinne Aubert, Vincent Gandon
PMID: 21413688   DOI: 10.1021/ol200417p

Abstract

Bimolecular cobalt-catalyzed [2 + 2 + 2] cycloadditions between yne-ynamides and nitriles afford bicyclic 3- or 4-aminopyridines in up to 100% yield. The high regioselectivity observed depends on the substitution pattern at the starting ynamide. Aminopyridines bearing TMS and Ts groups are efficiently deprotected in an orthogonal fashion.


Synthesis of 3-hydroxypyridines using ruthenium-catalyzed ring-closing olefin metathesis

Kazuhiro Yoshida, Fumihiro Kawagoe, Kazushi Hayashi, Shingo Horiuchi, Tsuneo Imamoto, Akira Yanagisawa
PMID: 19117401   DOI: 10.1021/ol8023117

Abstract

New synthetic routes to substituted 3-hydroxypyridines 6 are presented. Ring-closing olefin metathesis (RCM)/elimination and RCM/oxidation/deprotection of nitrogen-containing dienes 4 are the key processes of the routes. An application of RCM/oxidation/deprotection to the synthesis of 3-aminopyridine 13f is also described.


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